Propoxyphene napsylate

Description

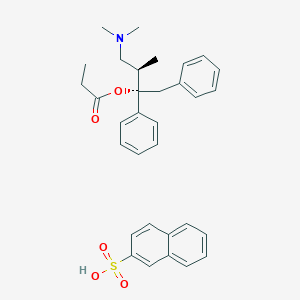

Structure

2D Structure

Propriétés

IUPAC Name |

[(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2.C10H8O3S/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13)/t18-,22+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPXFHVJUUSVLH-MYXGOWFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80937986 | |

| Record name | Propoxyphene napsylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17140-78-2 | |

| Record name | Propoxyphene napsylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17140-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propoxyphene napsylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propoxyphene napsylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-2-sulphonic acid, compound with [S-(R*,S*)]-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propionate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPOXYPHENE NAPSYLATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O7IW35N3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Propoxyphene Napsylate

Primary Pharmacological Targets and Mechanisms of Action

Opioid Receptor Agonism: Mu (OPRM1) and Kappa (OPRK1) Receptor Interactions

Propoxyphene exerts its analgesic effects by acting as an agonist at opioid receptors, particularly the mu (µ) and kappa (κ) opioid receptors. pharmgkb.orgpharmgkb.org The d-isomer, dextropropoxyphene, is responsible for the analgesic activity. drugbank.comnih.gov

Propoxyphene binds to mu (OPRM1) and kappa (OPRK1) opioid receptors. pharmgkb.orgpharmgkb.org The binding affinity (Ki) of propoxyphene for the human mu-opioid receptor has been measured in various studies. One study reported a Ki value greater than 100 nM, categorizing it as having a lower affinity compared to other opioids like morphine and fentanyl. nih.gov Another source indicates a Kd of 53.0 nM for the mu-opioid receptor.

Upon binding, these G-protein coupled receptors are activated. drugbank.commdpi.com This activation leads to a cascade of intracellular events, including the inhibition of adenylate cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. drugbank.com Furthermore, opioid receptor activation modulates ion channel activity. It inhibits N-type voltage-gated calcium channels and opens calcium-dependent inwardly rectifying potassium channels. drugbank.com This leads to hyperpolarization of the neuronal cell membrane and a reduction in neuronal excitability, which in turn inhibits the release of nociceptive neurotransmitters such as substance P, GABA, dopamine (B1211576), acetylcholine (B1216132), and noradrenaline. drugbank.com

Interactive Table: Opioid Receptor Binding Data for Propoxyphene

| Receptor | Binding Constant (Ki/Kd) | Action |

| Mu (OPRM1) | >100 nM nih.gov / 53.0 nM (Kd) | Agonist drugbank.comnih.gov |

| Kappa (OPRK1) | - | Agonist pharmgkb.orgpharmgkb.org / Antagonist drugbank.compatsnap.com |

| Delta (OPRD1) | - | Agonist drugbank.com |

Non-Opioid Receptor Modulations

In addition to its effects on opioid receptors, propoxyphene also modulates the activity of other ion channels, which can contribute to both its therapeutic and toxic effects.

Voltage-Gated Sodium Channel Blockade

In vitro studies have shown that propoxyphene and its major metabolite, norpropoxyphene (B1213060), can block voltage-gated sodium channels. fda.govdrugs.com This action is similar to that of local anesthetics. Norpropoxyphene is approximately twice as potent as propoxyphene in this regard, and propoxyphene is about ten times more potent than lidocaine (B1675312). fda.govdrugs.com This sodium channel blockade can lead to cardiac conduction abnormalities. nih.govnih.gov

Early reports suggested that the cardiac effects of propoxyphene might be due to its interaction with various voltage-gated sodium channel subunits, including SCN5A, SCN1B, SCN2B, and SCN4B. pharmgkb.orgpharmgkb.org The SCN5A subunit is particularly important for cardiac conduction.

Interactive Table: Non-Opioid Receptor and Ion Channel Interactions of Propoxyphene

| Target | Action | Potency |

| Voltage-Gated Sodium Channels | Blockade | Propoxyphene is ~10x more potent than lidocaine fda.govdrugs.com |

| Norpropoxyphene | Blockade | ~2x more potent than propoxyphene fda.govdrugs.com |

| hERG Potassium Channels | Inhibition | Propoxyphene and norpropoxyphene have approximately equal potency fda.govdrugs.com |

Electrophysiological Characterization of Sodium Current Inhibition

Propoxyphene and its primary metabolite, norpropoxyphene, are potent inhibitors of voltage-gated sodium channels. fda.govfda.gov This action is responsible for a local anesthetic effect, which is believed to contribute to the cardiotoxicity observed in overdose situations. wikipedia.orgfda.gov In vitro studies have demonstrated that norpropoxyphene is approximately twice as potent in its sodium channel inhibition as the parent compound, propoxyphene. fda.govfda.gov Furthermore, propoxyphene itself is roughly ten times more potent than lidocaine as a sodium channel blocker. fda.govfda.gov This potent blockade of cardiac membrane sodium channels is more significant than that of other known channel blockers like quinidine (B1679956) and procainamide. wikipedia.org Early research suggested the involvement of specific voltage-gated sodium channel subunits, including SCN5A, SCN1B, SCN2B, and SCN4B. pharmgkb.org

Table 1: Comparative Potency of Sodium Channel Inhibition

| Compound | Potency Relative to Propoxyphene | Potency Relative to Lidocaine |

|---|---|---|

| Propoxyphene | 1x | ~10x |

| Norpropoxyphene | ~2x | ~20x |

| Lidocaine | ~0.1x | 1x |

Voltage-Gated Potassium Channel (hERG) Inhibition

Propoxyphene and norpropoxyphene are inhibitors of the voltage-gated potassium current carried by the human Ether-à-go-go-Related Gene (hERG) channels, with both compounds displaying approximately equal potency. fda.govfda.gov The hERG channel is critical for the rapidly activating delayed rectifier K+ current (IKr), which plays a crucial role in the repolarization phase of the cardiac action potential. nih.gov The interaction is complex; studies on hERG channels expressed in Xenopus oocytes revealed that low concentrations (5 µmol/l) of the drug can facilitate hERG currents, while higher concentrations lead to channel blockade, with an IC50 value of approximately 40 µmol/l. nih.gov

Impact on Cardiac Repolarization Kinetics

The inhibition of hERG channels by propoxyphene and norpropoxyphene directly impacts cardiac repolarization. nih.govresearchgate.net This interaction leads to a prolongation of the cardiac action potential, which manifests as a long QT interval on an electrocardiogram. researchgate.net Electrophysiological studies have shown that these compounds alter the gating properties of the hERG channel by slowing the kinetics of channel activation and accelerating the kinetics of channel deactivation. nih.gov This disruption of normal potassium ion outflow during the repolarization phase is the primary mechanism behind the observed prolongation of cardiac repolarization. nih.govresearchgate.net

N-Methyl-D-aspartate (NMDA) Receptor Non-Competitive Inhibition

In addition to its opioid and ion channel activities, propoxyphene functions as a non-competitive antagonist of the N-Methyl-D-aspartate (NMDA) receptor. pharmgkb.orgpharmgkb.orgmedsafe.govt.nz This action is thought to contribute to its analgesic effects, providing a mechanism of action distinct from its opioid receptor agonism. pharmgkb.orgpharmgkb.org The non-competitive nature of the inhibition means that propoxyphene can block the receptor's activity regardless of the presence of the endogenous agonists, glutamate (B1630785) and glycine. drugbank.com

Neuronal Nicotinic Acetylcholine Receptor (α3β4) Antagonism

Dextropropoxyphene, the active isomer, is also a potent, non-competitive antagonist of the α3β4 subtype of the neuronal nicotinic acetylcholine receptor (nAChR). wikipedia.orgwikipedia.org This receptor subtype is primarily located in the autonomic ganglia and the adrenal medulla. wikipedia.org Blockade of α3β4 nAChRs has been investigated as a potential target for modulating drug-seeking behavior, suggesting another layer to propoxyphene's central nervous system effects. wikipedia.orgnih.gov

Serotonin (B10506) Reuptake Inhibition

Table 2: Summary of Propoxyphene Napsylate's Pharmacological Actions

| Target | Action | Key Finding |

|---|---|---|

| Voltage-Gated Sodium Channels | Inhibition | Potent local anesthetic effect; norpropoxyphene is ~2x more potent. wikipedia.orgfda.gov |

| hERG Potassium Channels (KCNH2) | Inhibition (at higher concentrations) | Blocks IKr, prolongs cardiac repolarization; IC50 ~40 µmol/l. nih.govresearchgate.net |

| NMDA Receptors | Non-competitive Antagonism | Contributes to analgesic effects. pharmgkb.orgmedsafe.govt.nz |

| α3β4 Nicotinic Acetylcholine Receptors | Non-competitive Antagonism | Potent blockade of ganglionic nAChRs. wikipedia.orgwikipedia.org |

| Serotonin Transporter | Reuptake Inhibition | Weak inhibition contributes to analgesia. wikipedia.orgnih.gov |

Neuroendocrine Modulation

Propoxyphene, as an opioid agonist, exerts modulatory effects on the neuroendocrine system. drugbank.comt3db.ca Its interaction with opioid receptors leads to the inhibition of the release of several key hormones. drugbank.comt3db.canih.gov

Specifically, the binding of propoxyphene to opioid receptors, which are coupled with G-protein receptors, triggers a cascade of intracellular events. drugbank.comnih.gov This leads to an inhibition of adenylate cyclase, which in turn decreases intracellular cyclic AMP (cAMP). drugbank.comhmdb.ca The reduction in cAMP levels is a key mechanism through which opioids, including propoxyphene, inhibit the release of various neurotransmitters and hormones. drugbank.comnih.gov

Research indicates that opioids like propoxyphene can inhibit the release of:

Vasopressin: This hormone is involved in regulating water balance and blood pressure. drugbank.comt3db.canih.govnih.gov Opioids can decrease its release. drugs.com

Somatostatin: A hormone that inhibits the release of several other hormones, including growth hormone and insulin (B600854). drugbank.comt3db.canih.govnih.gov

Insulin: A critical hormone in glucose metabolism. drugbank.comt3db.canih.govnih.gov Some drugs with similar mechanisms may increase the blood-glucose-lowering effect of insulin. mdedge.com

Glucagon (B607659): A hormone that raises blood glucose levels. drugbank.comt3db.canih.govnih.gov The body's production of glucagon can increase when less insulin is produced. moh.gov.sa

Calcium Channel Blockade (N-type voltage-operated calcium channels)

Propoxyphene's pharmacological activity extends to the modulation of ion channels, specifically N-type voltage-operated calcium channels. drugbank.comt3db.canih.govnih.gov The closure of these channels is a consequence of opioid receptor activation, particularly through the OP2 (delta) receptor. drugbank.comt3db.canih.gov This action contributes to a reduction in neuronal excitability by preventing the influx of calcium, which is a critical step in neurotransmitter release. drugbank.comnih.gov

Studies have suggested that propoxyphene, in contrast to morphine, blocks calcium channels in a manner similar to verapamil (B1683045). nih.govpurdue.edu This blockade of calcium channels is thought to contribute to some of the pharmacological and toxicological differences observed between various opioids. nih.govpurdue.edu The inhibition of N-type calcium channels, along with the opening of calcium-dependent inwardly rectifying potassium channels, leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. drugbank.comt3db.canih.govnih.gov

Pharmacological Activity of Major Metabolites

Propoxyphene is primarily metabolized in the liver via N-demethylation, a process mediated by the cytochrome P450 enzyme CYP3A4, into its major metabolite, norpropoxyphene. drugbank.comfda.gov Further metabolism leads to the formation of other metabolites, including cyclic dinorpropoxyphene. lin-zhi.commedicacorp.com

Norpropoxyphene: Comparative Potency and Specific Receptor Interactions

Analgesic Potency: Norpropoxyphene possesses weaker analgesic and central nervous system depressant effects compared to propoxyphene. medicacorp.comwikipedia.orgnih.govhres.ca

Local Anesthetic Effect: A notable characteristic of norpropoxyphene is its potent local anesthetic effect, which is attributed to the blockade of sodium channels. fda.govnih.govhres.cadrugs.com In vitro studies have shown norpropoxyphene to be approximately twice as potent as propoxyphene in inhibiting sodium channels. fda.govdrugs.comfda.gov

Cardiac Ion Channel Inhibition: Both propoxyphene and norpropoxyphene inhibit the voltage-gated potassium current carried by cardiac hERG channels with roughly equal potency. fda.govdrugs.comfda.gov This action is a significant factor in the cardiotoxicity associated with propoxyphene.

Physical Dependence Liability: Studies in mice suggest that norpropoxyphene has a lower liability for producing physical dependence compared to propoxyphene. nih.gov

| Pharmacological Effect | Norpropoxyphene Potency vs. Propoxyphene | Reference |

|---|---|---|

| Analgesic Effect | Less Potent | wikipedia.orgnih.govhres.ca |

| Sodium Channel Inhibition (Local Anesthetic Effect) | ~2-fold More Potent | fda.govdrugs.comfda.gov |

| hERG Potassium Channel Inhibition | Approximately Equal | fda.govdrugs.comfda.gov |

Cyclic Dinorpropoxyphene: Detection and Potential Pharmacological Relevance

Cyclic dinorpropoxyphene is another metabolite formed from the further demethylation and dehydration of norpropoxyphene. lin-zhi.commedicacorp.com Its detection in biological samples can be an indicator of chronic propoxyphene use. researchgate.net

Pharmacokinetics and Biotransformation of Propoxyphene Napsylate

Absorption Dynamics

The absorption of propoxyphene napsylate is characterized by its rate, extent, and influencing factors such as the salt form and gastrointestinal environment.

This compound is absorbed from the gastrointestinal tract, with peak plasma concentrations of the parent drug being reached between 2 to 2.5 hours after oral administration. fda.govnih.gov The napsylate salt is absorbed more slowly than the hydrochloride salt, a difference attributed to its lower solubility. unboundmedicine.comhres.ca This slower absorption of the napsylate form results in a lower peak plasma concentration. wikipedia.org

Repeated dosing every 6 hours leads to an accumulation of propoxyphene in the plasma, reaching a stable plateau after about the ninth dose, which is around 48 hours. fda.govnih.govfda.gov The half-life of propoxyphene is estimated to be between 6 to 12 hours, while its major metabolite, norpropoxyphene (B1213060), has a much longer half-life of 30 to 36 hours. fda.govnih.govfda.gov

Propoxyphene undergoes extensive first-pass metabolism, a process where the concentration of the drug is significantly reduced before it reaches systemic circulation. nih.govfda.govnih.gov This metabolism occurs in both the intestinal wall and the liver. nih.govfda.govnih.gov The primary metabolic pathway is N-demethylation, which is mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, converting propoxyphene to norpropoxyphene. nih.govfda.govdrugbank.com Other minor metabolic routes include ring hydroxylation and glucuronide formation. nih.govfda.gov

Due to this extensive first-pass effect, only a fraction of the absorbed dose, estimated to be between 30% and 70%, reaches the general circulation in its unmetabolized form. nih.gov Studies in patients with liver cirrhosis have shown considerably higher plasma concentrations of propoxyphene and lower concentrations of norpropoxyphene, which is attributed to a decreased first-pass metabolism in these individuals. fda.govnih.govfda.gov The ratio of the area under the curve (AUC) of norpropoxyphene to propoxyphene is significantly lower in patients with cirrhosis compared to controls, highlighting the liver's critical role in its metabolism. fda.govnih.govnih.gov

Conversely, an increased volume of ingested fluid has been found to decrease the bioavailability of propoxyphene. nih.gov Certain substances can also significantly interact with propoxyphene's metabolism. For example, grapefruit juice, a known inhibitor of CYP3A4, can lead to enhanced plasma levels of propoxyphene. fda.govfda.govmedindia.net Similarly, co-administration with ethanol (B145695) has been shown to enhance the bioavailability of propoxyphene by about 25%, likely by reducing its first-pass metabolism. nih.gov

Distribution Profile

Once absorbed, propoxyphene distributes throughout the body and binds to plasma proteins.

Propoxyphene exhibits a large volume of distribution, estimated at 16 L/kg, which indicates extensive distribution into body tissues. fda.govnih.govfda.gov The drug is widely distributed throughout the body. unboundmedicine.com Propoxyphene and its primary metabolite, norpropoxyphene, are also excreted in human milk. fda.govfda.gov Studies suggest that an exclusively breastfed infant receives approximately 2% of the maternal weight-adjusted dose. fda.govfda.gov

Propoxyphene is significantly bound to proteins in the plasma, with approximately 80% of the drug being bound. fda.govnih.govfda.gov The binding of propoxyphene to plasma proteins can be variable. fda.govnih.gov In cases of acute intoxication, the percentage of the drug bound to plasma proteins may range from 20% to 50%. fda.govnih.govfda.gov

Pharmacokinetic Data Summary

| Parameter | Value | Source(s) |

| Time to Peak Plasma Concentration (Tmax) | 2 to 2.5 hours | fda.gov, fda.gov, nih.gov |

| Half-life (Propoxyphene) | 6 to 12 hours | fda.gov, fda.gov, nih.gov |

| Half-life (Norpropoxyphene) | 30 to 36 hours | fda.gov, fda.gov, nih.gov |

| Volume of Distribution (Vd) | 16 L/kg | fda.gov, fda.gov, nih.gov |

| Plasma Protein Binding | ~80% | fda.gov, fda.gov, nih.gov |

Metabolic Pathways and Enzyme Kinetics

The metabolism of propoxyphene is a complex process primarily occurring in the liver and intestines, involving several key enzymatic pathways. fda.govfda.gov This biotransformation is crucial as it dictates the duration and intensity of the drug's effects and the formation of its principal metabolite, norpropoxyphene.

Cytochrome P450-Mediated N-Demethylation to Norpropoxyphene (CYP3A4, CYP3A5)

The primary metabolic route for propoxyphene is N-demethylation, a reaction catalyzed predominantly by the cytochrome P450 3A4 (CYP3A4) isoenzyme. fda.govfda.govdrugbank.comnih.govnih.gov This process leads to the formation of norpropoxyphene, the major metabolite of propoxyphene. fda.govfda.govpharmgkb.orgpharmgkb.org The involvement of CYP3A5 in this metabolic step has also been identified. pharmgkb.orgpharmgkb.org In a study involving healthy Chinese subjects, a genetic variation in the CYP3A5 gene (CYP3A5*3 allele) was linked to higher plasma concentrations and reduced clearance of dextropropoxyphene. pharmgkb.orgpharmgkb.org

The significant role of CYP3A4 is underscored by the potential for drug-drug interactions. fda.govfda.gov Co-administration of propoxyphene with potent inhibitors of CYP3A4, such as certain antiviral drugs (e.g., ritonavir, nelfinavir), macrolide antibiotics (e.g., clarithromycin, erythromycin), and azole antifungals (e.g., ketoconazole, itraconazole), can lead to increased plasma levels of propoxyphene. fda.govfda.gov Conversely, drugs that induce CYP3A4 activity, like rifampin, can decrease the effectiveness of propoxyphene by enhancing its metabolism to norpropoxyphene. fda.govfda.gov

Stereoisomer-Specific Metabolism (dextropropoxyphene vs. levopropoxyphene)

Propoxyphene exists as different stereoisomers, with dextropropoxyphene being the enantiomer responsible for the analgesic effects. drugbank.comnih.govwikipedia.orgntu.edu.sgnih.gov Levopropoxyphene (B1675174), on the other hand, possesses antitussive (cough suppressant) properties. nih.govntu.edu.sgnih.govnih.gov

The metabolism of these stereoisomers can also exhibit specificity. While both dextropropoxyphene and levopropoxyphene are metabolized to norpropoxyphene, the rates and potentially the enzymes involved may differ. nih.gov The primary analgesic activity is attributed to dextropropoxyphene's action as a weak agonist at opioid receptors. drugbank.com

Formation of Other Metabolites

Besides N-demethylation to norpropoxyphene, propoxyphene undergoes other minor metabolic transformations. fda.govfda.govnih.gov These include ring hydroxylation and the formation of glucuronide conjugates. fda.govfda.govnih.gov Further metabolism can lead to the creation of other minor metabolites, such as di-N-demethylated and cyclized oxazine (B8389632) metabolites, which have been found to have weak or no analgesic activity. nih.gov

Elimination and Excretion Kinetics

The elimination of propoxyphene and its metabolites from the body primarily occurs through the kidneys.

Renal Excretion of Propoxyphene and Metabolites

Following its extensive metabolism, the byproducts of propoxyphene are excreted in the urine. fda.govfda.govdrugbank.comnih.gov Within a 48-hour period, approximately 20-25% of an administered dose of propoxyphene is found in the urine, predominantly as free and conjugated norpropoxyphene. fda.govfda.govdrugbank.comnih.gov The renal clearance rate for propoxyphene itself is approximately 2.6 L/min. fda.govfda.govnih.gov It is important to note that patients with impaired renal function may experience higher plasma concentrations and delayed elimination of propoxyphene and its metabolites. fda.govfda.govunboundmedicine.com Dialysis is not an effective method for removing significant amounts of propoxyphene from the body. fda.gov

The half-life of propoxyphene is estimated to be between 6 and 12 hours, while its major metabolite, norpropoxyphene, has a much longer half-life of 30 to 36 hours. fda.govnih.govfda.govhres.ca This longer half-life of norpropoxyphene can lead to its accumulation in the body with repeated dosing. pharmgkb.orgpharmgkb.org

Biliary Excretion Contributions

The metabolism of propoxyphene is influenced by extrahepatic transformation, likely occurring in the gut, which affects the portion of the drug eliminated through bile. nih.govnih.gov Studies in rats have shown that the biliary excretion of a labeled form of d-propoxyphene was greater after intravenous or intraduodenal administration compared to intraperitoneal administration. nih.govnih.govpharmacompass.com This suggests that a transformation process in the gut, while not preventing the drug from reaching systemic circulation, increases its elimination via bile and decreases the amount that undergoes demethylation to its major metabolite, norpropoxyphene. nih.gov Demethylation primarily occurs in the liver, as evidenced by the near-total cessation of this process in hepatectomized rats and the fact that liver microsomes, but not intestinal microsomes, can demethylate d-propoxyphene. nih.gov Therefore, the initial transformation of propoxyphene in the gut after oral administration appears to alter its subsequent hepatic metabolism and enhance biliary excretion. nih.gov Propoxyphene may also cause spasm of the sphincter of Oddi, which should be considered in patients with biliary tract disease. fda.govfda.gov

Half-life and Clearance Rate Determinants

Propoxyphene has a reported half-life ranging from 6 to 12 hours. fda.govnih.govrxlist.comnih.govdrugs.com Its major metabolite, norpropoxyphene, has a significantly longer half-life of 30 to 36 hours. fda.govnih.govrxlist.comnih.govdrugs.com Repeated oral doses of propoxyphene lead to increasing plasma concentrations, reaching a plateau after the ninth dose at approximately 48 hours. nih.govrxlist.comnih.govdrugs.com

The clearance of propoxyphene is primarily driven by extensive first-pass metabolism in the intestine and liver. fda.govdrugs.com The main metabolic pathway is N-demethylation to norpropoxyphene, a process mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. fda.govdrugs.comnih.gov Minor metabolic pathways include ring hydroxylation and glucuronide formation. fda.govdrugs.comnih.gov Ultimately, about 20% to 25% of the administered dose is excreted in the urine within 48 hours, mostly as free or conjugated norpropoxyphene. fda.govnih.govnih.gov The renal clearance rate of propoxyphene is 2.6 L/min. fda.govnih.govnih.gov

Several factors can influence the half-life and clearance of propoxyphene. Since metabolism is heavily reliant on CYP3A4, co-administration with strong inhibitors of this enzyme (e.g., ritonavir, ketoconazole, grapefruit juice) can decrease clearance and increase propoxyphene plasma levels. fda.govnih.gov Conversely, strong CYP3A4 inducers like rifampin may enhance the metabolism to norpropoxyphene. fda.gov Propoxyphene itself is also believed to inhibit CYP3A4 and CYP2D6, potentially affecting the clearance of other drugs metabolized by these enzymes. fda.govdrugs.com

Table 1: Pharmacokinetic Parameters of Propoxyphene and Norpropoxyphene

| Parameter | Propoxyphene | Norpropoxyphene |

|---|---|---|

| Half-life | 6 to 12 hours fda.govnih.govrxlist.comnih.govdrugs.com | 30 to 36 hours fda.govnih.govrxlist.comnih.govdrugs.com |

| Time to Peak Plasma Concentration | 2 to 2.5 hours fda.govnih.govdrugs.com | Not specified |

| Renal Clearance Rate | 2.6 L/min fda.govnih.govnih.gov | Not specified |

| Protein Binding | ~80% fda.govfda.gov | Not specified |

| Volume of Distribution | 16 L/kg fda.govfda.gov | Not specified |

Population Pharmacokinetics and Variability

Pharmacogenetic Influences on Metabolism (e.g., CYP3A5*3, CYP2D6 polymorphisms)

The metabolism of propoxyphene is subject to pharmacogenetic variability, primarily related to the cytochrome P450 enzyme system. The major metabolite, norpropoxyphene, is formed through the action of CYP3A4 and CYP3A5. pharmgkb.org

One significant genetic polymorphism affecting propoxyphene metabolism is CYP3A53. A study in healthy Chinese subjects demonstrated that individuals with the CYP3A53 allele had higher plasma concentrations and lower clearance of dextropropoxyphene. pharmgkb.org This suggests that variations in the CYP3A5 gene can lead to altered drug exposure.

The role of CYP2D6 in propoxyphene metabolism is less clear, with some studies suggesting it may be a substrate, while others dispute this. pharmgkb.org However, it is established that propoxyphene can competitively inhibit the action of CYP2D6 on other drugs, which can lead to drug-drug interactions. pharmgkb.org Studies have shown that CYP2D6 polymorphisms had no significant effect on propoxyphene pharmacokinetics. pharmgkb.org Cytochrome P450 2D6 (CYP2D6) is a highly polymorphic gene critical for the metabolism of approximately 20% of commonly used drugs. nih.gov Variations in this gene can significantly influence enzyme function, leading to altered drug responses. nih.govsynlab-sd.com

Impact of Hepatic Impairment on Pharmacokinetic Parameters

Hepatic impairment significantly alters the pharmacokinetics of propoxyphene. rxlist.comufl.edu In patients with cirrhosis, oral administration of propoxyphene resulted in considerably higher plasma concentrations of the parent drug and much lower concentrations of its metabolite, norpropoxyphene, compared to control subjects. fda.govfda.govdrugs.com This is attributed to a decrease in the first-pass metabolism of propoxyphene in these patients. fda.govfda.govrxlist.comdrugs.com

The area under the curve (AUC) ratio of norpropoxyphene to propoxyphene was significantly lower in patients with cirrhosis (0.5 to 0.9) compared to controls (2.5 to 4). fda.govfda.govdrugs.com This indicates a reduced metabolic conversion of propoxyphene to its major metabolite in individuals with liver disease. Consequently, higher plasma concentrations and/or delayed elimination of propoxyphene may occur in cases of impaired hepatic function. fda.govrxlist.com Due to these alterations, caution is advised when using propoxyphene in patients with hepatic impairment. fda.govrxlist.com

Table 2: Effect of Hepatic Impairment on Propoxyphene Pharmacokinetics

| Patient Group | Propoxyphene Plasma Concentrations | Norpropoxyphene Plasma Concentrations | AUC Ratio (Norpropoxyphene:Propoxyphene) |

|---|---|---|---|

| Patients with Cirrhosis | Considerably higher fda.govfda.govdrugs.com | Much lower fda.govfda.govdrugs.com | 0.5 to 0.9 fda.govfda.govdrugs.com |

| Control Subjects | Normal | Normal | 2.5 to 4 fda.govfda.govdrugs.com |

Impact of Renal Impairment and Dialysis on Pharmacokinetic Parameters

Renal impairment also affects the pharmacokinetics of propoxyphene, although formal studies in patients with mild, moderate, or severe renal impairment are lacking. fda.govfda.govrxlist.com In anephric patients (those without kidneys), the AUC and maximum plasma concentration (Cmax) of propoxyphene were found to be, on average, 76% and 88% greater, respectively, after oral administration. fda.govfda.govrxlist.comnih.gov This suggests that the absence of renal function leads to a significant increase in systemic exposure to the drug.

Hemodialysis appears to have a minimal effect on the removal of propoxyphene from the body. youtube.comnih.gov Studies have shown that dialysis removes only an insignificant amount, approximately 8%, of an administered dose of propoxyphene. fda.govfda.govrxlist.comnih.gov The accumulation of the toxic metabolite, norpropoxyphene, is a concern in patients with decreased renal function. unboundmedicine.com Given these findings, caution is warranted when using propoxyphene in patients with renal impairment due to the potential for higher plasma concentrations and delayed elimination. fda.govrxlist.com

Pharmacokinetics in Special Populations (e.g., Geriatric Patients)

The pharmacokinetics of propoxyphene are notably different in geriatric patients compared to younger adults. fda.govnih.gov In elderly patients (ages 70-78), oral administration of propoxyphene resulted in significantly longer half-lives for both propoxyphene (13 to 35 hours) and its metabolite, norpropoxyphene (22 to 41 hours). fda.govnih.govnih.gov

Furthermore, the area under the curve (AUC) was, on average, three times higher, and the maximum plasma concentration (Cmax) was about 2.5 times higher in the elderly population when compared to younger individuals (ages 20-28). fda.govnih.govdrugs.comnih.gov After multiple doses of propoxyphene in elderly patients, the Cmax of norpropoxyphene was found to be increased five-fold. fda.govfda.govnih.govnih.gov These changes are likely due to reduced metabolism of propoxyphene in this patient group. fda.govnih.govdrugs.comnih.gov Consequently, longer dosing intervals may need to be considered for geriatric patients. fda.govnih.govdrugs.comnih.gov

Table 3: Pharmacokinetic Changes in Geriatric Patients

| Parameter | Geriatric Patients (70-78 years) | Younger Adults (20-28 years) |

|---|---|---|

| Propoxyphene Half-life | 13 to 35 hours fda.govnih.govnih.gov | 6 to 12 hours fda.gov |

| Norpropoxyphene Half-life | 22 to 41 hours fda.govnih.govnih.gov | 30 to 36 hours fda.gov |

| AUC | 3-fold higher fda.govnih.govdrugs.comnih.gov | Baseline |

| Cmax | 2.5-fold higher fda.govnih.govdrugs.comnih.gov | Baseline |

| Norpropoxyphene Cmax (multiple doses) | 5-fold higher fda.govfda.govnih.govnih.gov | Baseline |

Inter- and Intra-individual Variability in Pharmacokinetic Profiles

The pharmacokinetic profile of this compound is characterized by notable variability both between different individuals (inter-individual) and within the same person over time (intra-individual). This variability is a significant factor in understanding how the drug is processed in the body.

Substantial inter- and intra-subject variability has been noted in the distribution of propoxyphene in breast milk, for example. nih.gov Individual differences in absorption and biotransformation are thought to be responsible for the considerable variation in plasma propoxyphene levels observed in individuals receiving the same dose. researchgate.net

A key factor contributing to this variability is genetics, specifically variations in the cytochrome P450 (CYP) enzyme system. msdmanuals.comakleg.gov Propoxyphene is primarily metabolized in the liver by the CYP3A4 isoenzyme. fda.govpharmgkb.org Therefore, interactions can occur when propoxyphene is taken with other drugs that affect CYP3A4 activity. fda.gov Strong inhibitors of CYP3A4 can lead to increased plasma levels of propoxyphene, while strong inducers can enhance the levels of its metabolite, norpropoxyphene. fda.govfda.gov Propoxyphene itself is also believed to inhibit CYP3A4 and CYP2D6 enzymes. fda.gov While some research suggests propoxyphene may be a substrate for CYP2D6, this is a point of contention. pharmgkb.org A study in healthy Chinese subjects indicated that a specific genetic variation in the CYP3A5 enzyme (CYP3A5*3) was linked to higher plasma concentrations and lower clearance of dextropropoxyphene, whereas CYP2D6 polymorphisms had no effect. pharmgkb.orgpharmgkb.org

Physiological factors also play a role in this variability. In elderly individuals (70-78 years), the peak plasma concentration (Cmax) of the metabolite norpropoxyphene was found to be increased five-fold after multiple oral doses. fda.gov This is attributed to reduced metabolism in this age group, which can also lead to a higher area under the curve (AUC) and Cmax for propoxyphene compared to younger individuals. fda.gov

Liver and kidney function are also significant. In patients with cirrhosis, plasma concentrations of propoxyphene were considerably higher, and norpropoxyphene concentrations were much lower than in control subjects, likely due to decreased first-pass metabolism. fda.gov In individuals without kidney function (anephric patients), the AUC and Cmax for propoxyphene were, on average, 76% and 88% greater, respectively. fda.gov

Bioequivalence and Formulation Effects on Pharmacokinetics

The formulation of a drug product plays a critical role in its pharmacokinetic properties. Different formulations of this compound, such as tablets, suspensions, and Pulvules (a brand of capsule), have been studied to assess their bioequivalence.

Comparative Pharmacokinetics of this compound Formulations (e.g., tablets, suspensions, Pulvules)

The table below illustrates pharmacokinetic data from a study comparing two different 100 mg this compound tablet formulations.

| Parameter | Formulation A (Mean ± SD) | Formulation B (Mean ± SD) |

| Cmax (ng/mL) | 56 to 98 | 20.0 to 40.0 (at t=2 hours) |

| AUC (ng·h/mL) | 992 to 1530 | Not specified |

| Tmax (h) | 2 to 2.5 | 2 |

This table presents a compilation of data from various sources to illustrate the range of pharmacokinetic parameters and is not from a single head-to-head comparative study. fda.govgoogle.combts.gov

Modified-release formulations have also been developed, containing both immediate-release and extended-release components of this compound and acetaminophen (B1664979). google.com These formulations are designed to provide a different release profile compared to standard immediate-release products. google.com

Modeling of Lag Time in Pharmacokinetic Studies

Lag time (t_lag) is a pharmacokinetic parameter that describes the delay between the administration of a drug and the beginning of its absorption. This delay can be influenced by the time it takes for the dosage form to move from the stomach to the small intestine and the time needed for the tablet or capsule to disintegrate and the drug to dissolve.

In the pharmacokinetic analysis of this compound, modeling the lag time is crucial for accurately describing the drug's concentration-time profile. researchgate.net It has been shown that lag time has a significant effect on several key pharmacokinetic parameters. researchgate.net For oral formulations, the lag time can be influenced by the dosage form. For instance, a study of a single 130 mg oral dose of propoxyphene showed that the peak plasma level of the drug occurred at 2 hours. bts.gov Another analysis indicated a short lag time of 0.38 ± 0.11 hours between drug ingestion and the first appearance in the blood. researchgate.net The inclusion of a lag time parameter in pharmacokinetic models allows for a more accurate simulation of the absorption phase, leading to better predictions of Cmax and Tmax.

Pharmacodynamics and Systemic Effects of Propoxyphene Napsylate

Central Nervous System Effects Beyond Analgesia

The influence of propoxyphene napsylate on the CNS is multifaceted, leading to a spectrum of effects ranging from generalized depression to neuronal hyperexcitability and various neurological symptoms. painphysicianjournal.comdrugs.com

Paradoxically, while being a CNS depressant, propoxyphene and its primary metabolite, norpropoxyphene (B1213060), can induce seizures. nih.govjuniperpublishers.com This effect is not primarily mediated by opioid receptors and is not typically reversed by opioid antagonists like naloxone. wikipedia.org The epileptogenic activity is largely attributed to the local anesthetic properties of propoxyphene and norpropoxyphene. wikipedia.orgtapna.org.au Both compounds are potent blockers of voltage-gated sodium channels in neuronal membranes, an action more powerful than that of lidocaine (B1675312). wikipedia.org By blocking these channels, they can disrupt normal nerve impulse propagation, which can lead to neuronal hyperexcitability and the generation of seizure activity. wikipedia.org Seizures are more common in overdose situations where high concentrations of the drug and its metabolite accumulate. juniperpublishers.comuw.edu

Beyond sedation and seizures, propoxyphene use can lead to a range of other neurological manifestations, including dizziness, confusion, hallucinations, and delirium. painphysicianjournal.comdrugs.com These effects are thought to arise from the compound's complex interactions with multiple neurotransmitter systems. In addition to its opioid activity, propoxyphene is also a weak serotonin (B10506) reuptake inhibitor and a noncompetitive antagonist of nicotinic acetylcholine (B1216132) receptors. wikipedia.org Alterations in these and other neurotransmitter pathways likely contribute to the mood-altering and perceptual disturbances reported with its use.

Cardiovascular System Effects and Cardiotoxicity

The cardiovascular toxicity of propoxyphene, primarily driven by its metabolite norpropoxyphene, is a major safety concern and a key reason for its market withdrawal in many regions. drugs.comdrugs.comresearchgate.net

Propoxyphene and norpropoxyphene have significant effects on the heart's electrical conduction system, which can be observed on an electrocardiogram (ECG). fda.gov Even at therapeutic doses, the drug can cause a prolongation of the PR interval, a widening of the QRS complex, and a prolongation of the QT interval. drugs.comfda.gov These changes signify delays in atrioventricular conduction, intraventricular conduction, and ventricular repolarization, respectively, and increase the risk for serious abnormal heart rhythms. fda.gov

The cardiotoxic effects of propoxyphene and norpropoxyphene stem from their ability to block critical cardiac ion channels. The widening of the QRS complex is a direct result of the blockade of fast cardiac sodium channels, an effect characteristic of Class Ic antiarrhythmic drugs. wikipedia.orgbrownemblog.com This action slows the rapid upstroke (Phase 0) of the cardiac action potential, leading to slowed conduction through the His-Purkinje system and ventricular muscle. litfl.com

The prolongation of the QT interval is caused by the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channels. conicet.gov.arnih.gov These channels are responsible for the rapidly activating delayed rectifier potassium current (IKr), which is crucial for the repolarization phase (Phase 3) of the cardiac action potential. nih.govnih.gov By inhibiting this current, norpropoxyphene delays ventricular repolarization, which manifests as a longer QT interval on the ECG. nih.gov This delay increases the risk of developing a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes. brownemblog.comlitfl.com

The table below details the specific ECG changes and their corresponding mechanistic basis.

| ECG Change | Affected Cardiac Electrophysiology | Underlying Molecular Mechanism |

| PR Interval Prolongation | Slowed Atrioventricular (AV) Conduction | Blockade of sodium channels in the AV node, delaying the impulse from the atria to the ventricles. fda.gov |

| QRS Complex Widening | Slowed Intraventricular Conduction | Potent blockade of fast sodium channels in the His-Purkinje system and ventricular myocardium, slowing ventricular depolarization. wikipedia.orgbrownemblog.comlitfl.com |

| QT Interval Prolongation | Delayed Ventricular Repolarization | Blockade of the rapidly activating delayed rectifier potassium current (IKr) via inhibition of hERG channels. conicet.gov.arnih.govnih.gov |

Electrophysiological Changes: Prolongation of PR, QRS, and QT Intervals

Relationship to Sodium Channel Blockade and hERG Channel Inhibition

This compound and its primary metabolite, norpropoxyphene, exert significant effects on cardiac ion channels, which are fundamental to their cardiotoxicity. fda.gov In vitro studies have demonstrated that both propoxyphene and norpropoxyphene inhibit cardiac sodium channels, a mechanism analogous to a local anesthetic effect. fda.govdrugs.com This blockade of the inward sodium current (INa) is considered a key factor in the overdose-related cardiac toxicity of the drug. nih.gov Norpropoxyphene is approximately twice as potent as propoxyphene in this inhibitory action, and propoxyphene itself is about ten times more potent than lidocaine in blocking these channels. fda.govdrugs.com This sodium channel blockade can lead to a widening of the QRS complex on an electrocardiogram (ECG), which is a sign of slowed intraventricular conduction. nih.govdrugs.com

In addition to their effects on sodium channels, both propoxyphene and norpropoxyphene are inhibitors of the human ether-à-go-go-related gene (hERG) potassium channels with nearly equal potency. fda.govdrugs.com These channels are crucial for the repolarization phase of the cardiac action potential, and their inhibition can lead to a prolongation of the QT interval. fda.gov The interaction with hERG channels is complex; at low concentrations (around 5 µmol/L), propoxyphene and norpropoxyphene can facilitate hERG currents, while at higher concentrations (with an IC50 value of approximately 40 µmol/L), they block these currents. nih.govoup.comresearchgate.net This blockade is associated with a dramatic shift in the reversal potential to a more positive value, which is due to a 30-fold increase in sodium permeability. nih.govoup.comresearchgate.net

Furthermore, propoxyphene and norpropoxyphene alter the gating of hERG channels by slowing down their activation and speeding up their deactivation kinetics. nih.govoup.comresearchgate.net Site-directed mutagenesis studies suggest that an interaction with the S631 residue of the hERG channel is involved in the drug-induced disruption of potassium selectivity. nih.govoup.comresearchgate.net

Arrhythmogenic Potential and Risk of Sudden Cardiac Death

The combined effects of sodium channel blockade and hERG channel inhibition give propoxyphene a significant arrhythmogenic potential. drugs.comresearchgate.net The widening of the QRS complex and prolongation of the QT interval are ECG markers that indicate an increased risk for serious ventricular arrhythmias. fda.govlevinsimes.com These electrophysiological changes can disrupt the normal heart rhythm and lead to conditions such as heart block and other arrhythmias, which have been frequently reported in cases of propoxyphene overdose. drugs.com

The concern over propoxyphene's cardiotoxicity, including its potential to cause fatal arrhythmias, was a major factor in its withdrawal from the market in several countries. fda.govwikipedia.org While some studies have not found a significantly increased risk of sudden cardiac death among users at therapeutic doses compared to non-users or users of other opioids like hydrocodone, the risk in overdose situations is well-documented. nih.gov The rapid onset of death in many overdose cases suggests a cardiovascular mechanism, with ECG abnormalities such as widened QRS complexes and various ventricular arrhythmias being common findings. nih.gov

Naloxone-Insensitive Cardiotoxicity: Molecular and Cellular Basis

A critical aspect of propoxyphene's cardiotoxicity is that it is not reversible by the opioid antagonist naloxone. nih.govoup.comresearchgate.net This indicates that the cardiotoxic effects are not mediated by opioid receptors but are a result of the drug's direct actions on cardiac ion channels. oup.com The accumulation of norpropoxyphene, a major metabolite with a long half-life of 30 to 36 hours, in cardiac tissue is a key contributor to this naloxone-insensitive cardiotoxicity. drugs.comoup.comwikipedia.org

The molecular basis for this toxicity lies in the direct interaction of propoxyphene and norpropoxyphene with voltage-gated sodium and potassium channels in the heart. oup.comwikipedia.org The blockade of these channels disrupts the normal electrical activity of cardiac myocytes, leading to conduction abnormalities and arrhythmias that are independent of the opioid signaling pathway. oup.compharmgkb.org

Respiratory System Effects

Mechanisms of Respiratory Depression and Insufficiency

As an opioid, propoxyphene can cause respiratory depression, a characteristic effect of this class of drugs. fda.govfda.gov The primary mechanism of opioid-induced respiratory depression (OIRD) is the depression of the neural respiratory drive in the brainstem. bohrium.comnih.gov Opioids act on μ-opioid receptors located in key respiratory centers, such as the preBötzinger complex in the ventrolateral medulla, which is responsible for generating the inspiratory rhythm. bohrium.comnih.gov By activating these receptors, opioids can decrease the ventilatory rate and/or tidal volume, leading to hypercapnia (retained CO2) and hypoxia. fda.govtandfonline.com

The accumulation of norpropoxyphene can also contribute to respiratory insufficiency. pharmgkb.orgpharmgkb.org In cases of overdose, respiratory depression is a prominent feature, often presenting as slow and shallow breathing, which can progress to apnea. fda.gov This respiratory depression, combined with a decreased level of consciousness, can lead to ventilatory insufficiency. bohrium.comnih.gov

Association with Pulmonary Edema

Propoxyphene intoxication has been associated with the development of pulmonary edema. nih.govnih.gov This is often a non-cardiogenic pulmonary edema (NCPE), meaning it is not caused by heart failure. ems1.com In the context of an overdose, as cardiac performance deteriorates and circulatory collapse ensues, pulmonary edema can develop. fda.gov The initial presentation may include normal blood pressure and heart rate, but as respiratory depression worsens, these vital signs can decline, leading to circulatory failure and pulmonary edema. fda.gov

The phenomenon of opioid-related NCPE is thought to occur in a percentage of opioid overdoses and can present with dyspnea, pink, frothy secretions, and hypoxia, even after the reversal of respiratory depression with naloxone. ems1.com If not managed effectively, this can progress to complete hypoxic respiratory failure. ems1.com

Interactive Data Tables

Effects of Propoxyphene and Norpropoxyphene on Cardiac Ion Channels

| Compound | Target Channel | Effect | Potency | Reference |

| Propoxyphene | Sodium Channels (INa) | Inhibition | ~10x more potent than lidocaine | fda.govdrugs.com |

| Norpropoxyphene | Sodium Channels (INa) | Inhibition | ~2x more potent than propoxyphene | fda.govdrugs.com |

| Propoxyphene | hERG Potassium Channels | Inhibition (at high concentrations) | IC50 ~40 µmol/L | nih.govoup.comresearchgate.net |

| Norpropoxyphene | hERG Potassium Channels | Inhibition (at high concentrations) | IC50 ~40 µmol/L | nih.govoup.comresearchgate.net |

| Propoxyphene | hERG Potassium Channels | Facilitation (at low concentrations) | at ~5 µmol/L | nih.govoup.comresearchgate.net |

| Norpropoxyphene | hERG Potassium Channels | Facilitation (at low concentrations) | at ~5 µmol/L | nih.govoup.comresearchgate.net |

Cardiovascular and Respiratory Effects of Propoxyphene

| System | Effect | Mechanism | Clinical Manifestation | Reference |

| Cardiovascular | Myocardial Contractile Depression | Direct negative inotropic effect | Hypotension, reduced cardiac output | oup.comastm.orgnih.gov |

| Cardiovascular | Arrhythmogenesis | Sodium and hERG channel blockade | Widened QRS, prolonged QT, heart block | drugs.comfda.govlevinsimes.com |

| Respiratory | Respiratory Depression | Neural depression of respiratory drive via μ-opioid receptors | Decreased respiratory rate and tidal volume, hypoxia | fda.govbohrium.comnih.gov |

| Respiratory | Pulmonary Edema | Deterioration of cardiac performance, non-cardiogenic mechanisms | Dyspnea, frothy secretions, hypoxia | fda.govnih.govems1.com |

Gastrointestinal System Effects (excluding motility-specific indications)

As an opioid agonist, this compound can induce various effects on the gastrointestinal system. The most commonly reported of these are nausea, vomiting, abdominal pain, and constipation. hres.canih.govnih.gov These effects are primarily due to the stimulation of mu-opioid receptors in the gastrointestinal tract, which can decrease gut motility and increase smooth muscle tone. While not a direct indication for treating motility-specific disorders, its impact on gut function is a notable aspect of its pharmacodynamic profile. In cases of overdose, gastrointestinal effects are among the observed symptoms. wikipedia.org Liver dysfunction, including abnormal liver function tests and, in rare instances, reversible jaundice, has been associated with propoxyphene therapy. nih.govfda.gov

Other Systemic Manifestations

This compound has been identified as a drug that can cause balance disorders. wikipedia.orgniper.ac.inniper.ac.in Dizziness is a frequently reported side effect. hres.caoup.com This can subsequently affect gait and other functional activities, leading to an increased risk of falls. wikipedia.orgmhmedical.com The sensation of dizziness and lightheadedness can contribute to a general feeling of weakness. nih.govnih.gov

Interactive Data Table: Gastrointestinal and Balance-Related Effects of this compound

| Systemic Effect | Specific Manifestation | Frequency/Severity | Associated Symptoms |

| Gastrointestinal | Nausea | Frequently reported hres.canih.govfda.gov | Vomiting, Abdominal Pain |

| Vomiting | Frequently reported hres.canih.govfda.gov | Nausea, Abdominal Pain | |

| Abdominal Pain | Reported hres.canih.govnih.gov | Nausea, Vomiting, Constipation | |

| Constipation | Reported hres.cawikipedia.orgnih.gov | - | |

| Liver Dysfunction | Associated with therapy nih.govfda.gov | Abnormal liver function tests, Jaundice (rare) | |

| Balance | Balance Disorder | Possible wikipedia.orgniper.ac.inniper.ac.in | Dizziness, Risk of falls |

| Dizziness | Frequently reported hres.caoup.commhmedical.com | Lightheadedness, Weakness |

Drug Drug Interactions Involving Propoxyphene Napsylate

Pharmacokinetic Interactions

The metabolism of propoxyphene is a key determinant of its potential for pharmacokinetic drug interactions. The primary pathway for propoxyphene metabolism is through the cytochrome P450 (CYP) enzyme system in the liver, specifically involving the CYP3A4 isoenzyme. fda.govnih.govnih.gov

Inhibition and Induction of Cytochrome P450 Enzymes by Propoxyphene Napsylate and Metabolites

Propoxyphene and its major metabolite, norpropoxyphene (B1213060), are not only substrates but also inhibitors of certain CYP450 enzymes. fda.govpharmgkb.org Propoxyphene is known to possess inhibitory properties against CYP3A4 and CYP2D6. fda.govnih.gov This inhibition can lead to increased plasma concentrations of other drugs that are metabolized by these enzymes, potentially heightening their pharmacological effects and risk of adverse reactions. fda.gov

The induction of CYP450 enzymes by propoxyphene is less well-characterized. However, the potential for interactions with CYP inducers exists, primarily affecting the metabolism of propoxyphene itself.

Interactions with Strong CYP3A4 Inhibitors (e.g., ritonavir, ketoconazole, amiodarone)

Co-administration of this compound with strong inhibitors of CYP3A4 can lead to a significant increase in propoxyphene plasma concentrations. fda.govnih.govnih.gov This is due to the inhibition of its primary metabolic pathway. The elevated levels of propoxyphene can enhance its pharmacological effects, but also increase the risk of toxicity, including serious adverse events. nih.govnih.gov Patients receiving propoxyphene concurrently with a strong CYP3A4 inhibitor should be closely monitored for an extended period, and dosage adjustments may be necessary. nih.govnih.gov

Examples of strong CYP3A4 inhibitors include:

Antifungals: Ketoconazole, itraconazole (B105839) fda.govnih.gov

Protease Inhibitors: Ritonavir, nelfinavir, amprenavir, fosamprenavir (B192916) fda.govnih.gov

Macrolide Antibiotics: Clarithromycin, erythromycin, troleandomycin (B1681591) fda.govnih.gov

Cardiovascular Drugs: Amiodarone, diltiazem, verapamil (B1683045) fda.govnih.gov

Other: Nefazodone, aprepitant, grapefruit juice fda.govnih.gov

Table 1: Impact of Strong CYP3A4 Inhibitors on Propoxyphene

| Interacting Drug Class | Example Inhibitors | Potential Clinical Consequence |

|---|---|---|

| Azole Antifungals | Ketoconazole, Itraconazole | Increased propoxyphene levels, potential for toxicity |

| Protease Inhibitors | Ritonavir, Nelfinavir | Increased propoxyphene levels, potential for toxicity |

| Macrolide Antibiotics | Clarithromycin, Erythromycin | Increased propoxyphene levels, potential for toxicity |

| Cardiovascular Agents | Amiodarone, Diltiazem | Increased propoxyphene levels, potential for toxicity |

Interactions with Strong CYP3A4 Inducers (e.g., rifampin)

Conversely, the co-administration of this compound with strong inducers of CYP3A4 can lead to a decrease in the plasma concentration of the parent drug and an increase in the concentration of its metabolite, norpropoxyphene. fda.govnih.govnih.gov This occurs because CYP3A4 inducers enhance the metabolic activity of the enzyme, leading to a more rapid breakdown of propoxyphene. fda.gov The reduced levels of propoxyphene may result in decreased analgesic efficacy. nih.govfda.gov

A notable example of a strong CYP3A4 inducer is rifampin. fda.govnih.gov Other inducers include carbamazepine (B1668303) and phenytoin. unboundmedicine.comunboundmedicine.com

Table 2: Impact of Strong CYP3A4 Inducers on Propoxyphene

| Interacting Drug | Potential Clinical Consequence |

|---|---|

| Rifampin | Decreased propoxyphene efficacy, increased norpropoxyphene levels |

| Carbamazepine | Decreased propoxyphene efficacy, increased norpropoxyphene levels |

| Phenytoin | Decreased propoxyphene efficacy, increased norpropoxyphene levels |

Competitive Inhibition of CYP2D6 on Other Drugs

Propoxyphene is also recognized as a competitive inhibitor of the CYP2D6 enzyme. pharmgkb.orgmedsafe.govt.nz This means that it can compete with other drugs that are substrates for this enzyme, leading to a decrease in their metabolism and a subsequent increase in their plasma concentrations. fda.gov This can be clinically significant for drugs with a narrow therapeutic index that are primarily metabolized by CYP2D6. In vitro studies using human liver microsomes have demonstrated that dextropropoxyphene inhibits the CYP2D6-mediated metabolism of dextromethorphan (B48470) and desipramine. medsafe.govt.nz

Alterations in Plasma Levels of Concomitantly Administered Medications

The inhibitory effects of propoxyphene on CYP3A4 and CYP2D6 can lead to clinically significant alterations in the plasma levels of various co-administered medications. fda.gov For instance, severe neurological signs, including coma, have been reported with the concurrent use of carbamazepine, a drug metabolized by CYP3A4. fda.govnih.gov An increased risk of bleeding has also been observed when warfarin-like agents are taken with propoxyphene, although the exact mechanism of this interaction is not fully understood. fda.govfda.gov

Pharmacodynamic Interactions

Pharmacodynamic interactions involve the additive or synergistic effects of drugs at their respective sites of action. This compound, as a central nervous system (CNS) depressant, can have its effects potentiated when taken with other CNS depressant medications. nih.gov

The concurrent use of propoxyphene with other narcotic analgesics, general anesthetics, phenothiazines, tranquilizers, sedative-hypnotics, or other CNS depressants (including alcohol) can lead to additive CNS depression. fda.govnih.gov These interactive effects may result in respiratory depression, hypotension, profound sedation, or even coma, particularly if the usual dosages of the combined drugs are not adjusted. fda.govnih.gov Therefore, when such combined therapy is necessary, a reduction in the dose of one or both agents is recommended. nih.gov

The interaction between dextropropoxyphene and ethanol (B145695) may also have a pharmacokinetic component, as acute ethanol ingestion has been shown to increase the bioavailability of a single oral dose of dextropropoxyphene by an average of 25% in healthy volunteers. medsafe.govt.nz However, the additive respiratory depressant effects of both substances are a primary concern. medsafe.govt.nz

Additive Central Nervous System Depressant Effects with Other CNS Depressants (e.g., alcohol, sedatives, tranquilizers, antidepressants, muscle relaxants)

The co-administration of this compound with other CNS depressants can lead to profound additive effects, significantly increasing the risk of adverse outcomes. drugbank.comwikipedia.orgmedicinenet.com The CNS-depressant effect of propoxyphene is additive with that of other substances that slow brain activity. pharmgkb.orgnih.gov

Concurrent use of propoxyphene with agents such as alcohol, sedatives, tranquilizers, antidepressants, and muscle relaxants can result in enhanced CNS depression. medscape.comfda.gov This potentiation can manifest as severe drowsiness, dizziness, confusion, and impaired cognitive and motor skills. medscape.comfda.gov More critically, these combinations can lead to life-threatening respiratory depression, hypotension, profound sedation, or coma. medicinenet.comnih.govfda.gov Fatalities have been reported, often within the first hour of overdose, particularly when propoxyphene is combined with alcohol or other CNS depressants. fda.gov

Many propoxyphene-related deaths have occurred in individuals with a history of emotional disturbances or suicidal ideation who were also taking sedatives, tranquilizers, muscle relaxants, or antidepressants. fda.govfda.gov Therefore, extreme caution is warranted when considering the use of this compound in patients receiving any other CNS depressant medications.

Table 1: Interactions of this compound with CNS Depressants

| Interacting Drug Class | Potential Clinical Outcome |

| Alcohol | Additive CNS depression, increased risk of fatal overdose. fda.gov |

| Sedatives/Hypnotics | Enhanced sedation, respiratory depression, coma. medicinenet.comnih.gov |

| Tranquilizers (Phenothiazines) | Additive CNS depression, hypotension. medicinenet.comfda.gov |

| Antidepressants | Increased CNS depressant effects. nih.govmedscape.com |

| Muscle Relaxants | Additive depressant effects. medscape.comfda.gov |

Interactions Leading to Enhanced Toxicity (e.g., carbamazepine, orphenadrine (B1219630), amphetamine)

This compound can interact with certain medications, leading to an increase in their toxicity through various mechanisms.

Carbamazepine: A significant and potentially severe interaction occurs between propoxyphene and carbamazepine. pharmgkb.orgnih.gov Propoxyphene inhibits the metabolism of carbamazepine, which is primarily metabolized by the CYP3A4 enzyme. medicinenet.compharmgkb.org This inhibition leads to a marked increase in carbamazepine plasma concentrations, with reports of levels increasing up to sixfold. pharmgkb.orgnih.gov The elevated levels of carbamazepine can result in toxicity, manifesting as severe neurologic signs such as dizziness, ataxia, drowsiness, and in some cases, coma. medicinenet.compharmgkb.orgnih.gov This interaction underscores the critical role of CYP3A4 in the metabolism of carbamazepine and the potent inhibitory effect of propoxyphene. pharmgkb.orgpharmgkb.org

Orphenadrine: The concomitant use of propoxyphene and orphenadrine has been associated with adverse CNS effects. mims.com Reports indicate that this combination can lead to anxiety, mental confusion, and tremors. medscape.commims.comhres.ca The exact mechanism is not fully elucidated but is thought to be an additive effect of the two drugs. medscape.comhres.ca

Amphetamine: The interaction between propoxyphene and amphetamine is complex and can lead to enhanced toxicity. While one source suggests that amphetamine may increase the analgesic activities of dextropropoxyphene, other evidence points to a dangerous interaction, particularly in overdose situations. drugbank.com The use of analeptic drugs like amphetamine to counteract propoxyphene overdose is not recommended as it may precipitate convulsions. nih.govhres.carxlist.com In the event of a propoxyphene overdose, the presence of amphetamine can intensify CNS stimulation and potentially lead to fatal convulsive seizures. wikipedia.org

Table 2: Interactions of this compound Leading to Enhanced Toxicity

| Interacting Drug | Mechanism/Effect | Clinical Manifestation |

| Carbamazepine | Inhibition of CYP3A4-mediated metabolism of carbamazepine. medicinenet.compharmgkb.org | Increased carbamazepine plasma levels, leading to neurologic toxicity (e.g., dizziness, ataxia, coma). pharmgkb.orgnih.govnih.gov |

| Orphenadrine | Likely an additive effect. medscape.comhres.ca | Anxiety, confusion, tremors. medscape.commims.comhres.ca |

| Amphetamine | Increased CNS stimulation, particularly in overdose. wikipedia.org | Increased risk of fatal convulsions. wikipedia.orghres.ca |

Modulation of Analgesic or Other Pharmacological Effects of Co-administered Agents

This compound can influence the effects of other medications by altering their metabolism or by contributing additive or synergistic pharmacologic effects.

Propoxyphene itself is considered a weak opioid analgesic, and its efficacy has been found in some studies to be comparable to that of acetaminophen (B1664979) alone. nih.govresearchgate.net However, the combination of propoxyphene and acetaminophen is intended to produce greater analgesia than either agent used alone. nih.gov One study on postsurgical pain found that both propoxyphene alone and in combination with acetaminophen were significantly superior to placebo and acetaminophen alone in terms of peak and total analgesic effects, as well as duration of analgesia. nih.gov This suggests a potential for propoxyphene to modulate and enhance the analgesic effect of other agents.

Furthermore, propoxyphene possesses inhibitory properties on cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6. medicinenet.comnih.govfda.gov By inhibiting these crucial metabolic pathways, propoxyphene can slow the metabolism of other drugs that are substrates for these enzymes. pharmgkb.orgnih.gov This can lead to higher plasma concentrations of the co-administered drug, potentially resulting in increased pharmacological effects or a greater incidence of adverse effects. medicinenet.comnih.gov For instance, this mechanism is responsible for the increased toxicity seen with carbamazepine. medicinenet.com The inhibition of CYP2D6 can affect the metabolism of various drugs, including certain antidepressants and antiarrhythmics. drugbank.com

Clinical Toxicology and Risk Assessment of Propoxyphene Napsylate

Epidemiology of Adverse Events and Overdoses

The use of propoxyphene has been linked to a notable number of adverse events, including intentional and unintentional overdoses, which have, in some instances, resulted in fatalities. fda.govuw.edu

Fatalities Associated with Single-Agent and Poly-Substance Overdoses

Fatal overdoses involving propoxyphene have been reported with both single-agent ingestion and, more commonly, in combination with other central nervous system (CNS) depressants such as alcohol, sedatives, tranquilizers, muscle relaxants, or antidepressants. fda.govnih.govfda.gov A study analyzing 81 fatal propoxyphene overdoses over a decade found that suicide was the cause in 76.5% of cases, with accidents accounting for the remaining 23.5%. nih.gov In two-thirds of the suicidal overdoses, other drugs were also present. nih.gov Similarly, in accidental overdose deaths, other drugs were detected in all cases involving recreational abuse. nih.gov The rapid nature of death in many propoxyphene overdose cases, often within the first hour, has been a significant concern. fda.govnih.gov

Prevalence of ECG Abnormalities in Overdose Presentations

Propoxyphene and its primary metabolite, norpropoxyphene (B1213060), have been shown to cause significant cardiotoxicity, often manifesting as electrocardiogram (ECG) abnormalities. nih.govnih.govoup.com In overdose situations, these effects are particularly pronounced. A study of 222 patients who presented to an intensive care unit with overdose found that 41% had ECG abnormalities, including widened QRS complexes and various ventricular arrhythmias. nih.gov The cardiotoxic effects are attributed to the blockade of sodium and potassium channels in the heart tissue, which can prolong intracardiac conduction time and lead to potentially fatal arrhythmias. nih.govoup.comwikipedia.org Research has shown that propoxyphene and norpropoxyphene can alter the gating of HERG channels, which are crucial for cardiac repolarization. nih.govoup.comresearchgate.net

Comparative Analysis of Fatal:Nonfatal Overdose Ratios with Other Analgesics

Studies have indicated that propoxyphene has a higher ratio of fatal to non-fatal overdoses compared to other analgesics. nih.gov A Scottish study found that the estimated ratio of fatal overdoses to total prescriptions was greater for propoxyphene than for codeine or dihydrocodeine. nih.gov Another U.K. study reported similar findings when comparing the fatal-to-nonfatal overdose ratios of propoxyphene with those of tricyclic antidepressants and acetaminophen (B1664979). nih.gov These findings suggest a greater inherent toxicity of propoxyphene in overdose situations. nih.gov

Factors Contributing to Toxicity and Risk

Several factors contribute to the toxic potential of propoxyphene napsylate, including the accumulation of the parent drug and its metabolite, and increased susceptibility in certain patient populations.

Role of Accumulation of Propoxyphene and Norpropoxyphene

Propoxyphene is metabolized in the liver to norpropoxyphene. drugcheck.com.au Norpropoxyphene has a longer half-life (30 to 36 hours) than propoxyphene (6 to 12 hours), leading to its accumulation with repeated dosing. wikipedia.orgdrugcheck.com.au This accumulation is believed to be a major contributor to the resulting toxicity, particularly cardiotoxicity. wikipedia.orgdrugcheck.com.au The accumulation of norpropoxyphene can be exacerbated by inhibitors of the CYP3A4 enzyme system, which is responsible for its metabolism. fda.gov

Susceptibility in Vulnerable Populations (e.g., Elderly, Patients with Hepatic or Renal Dysfunction, Individuals with Pre-existing Cardiac Conditions)

Certain populations are more vulnerable to the toxic effects of propoxyphene.

Elderly: Elderly patients may have reduced metabolism and clearance of propoxyphene and norpropoxyphene, leading to higher plasma concentrations and a longer half-life of the drugs. fda.govmedsafe.govt.nz This can increase their susceptibility to CNS-related side effects and cardiotoxicity. fda.govmedcentral.come-lactancia.org

Patients with Hepatic or Renal Dysfunction: Patients with liver disease, such as cirrhosis, have been shown to have significantly higher plasma concentrations of propoxyphene due to decreased first-pass metabolism. fda.gov While formal studies in patients with renal impairment are limited, it is known that norpropoxyphene is excreted by the kidneys. e-lactancia.org Therefore, renal dysfunction could lead to the accumulation of this cardiotoxic metabolite. medsafe.govt.nzmedcentral.comrehabspot.com

Individuals with Pre-existing Cardiac Conditions: Given the known cardiotoxic effects of propoxyphene and norpropoxyphene, individuals with pre-existing cardiac conditions are at a heightened risk of adverse events, including arrhythmias. rehabspot.com

Psychiatric Comorbidity and Suicidal Ideation as Risk Factors

This compound has been identified as a substance carrying significant risks, particularly for individuals with pre-existing psychiatric conditions and those experiencing suicidal thoughts. fda.gove-lactancia.orgrehabspot.comdrugs.com The inherent risks of the medication are amplified in this vulnerable population, leading to a higher incidence of adverse outcomes, including fatal and non-fatal overdoses. fda.gove-lactancia.orgdrugs.com

A history of emotional disturbances or suicidal ideation is a major contraindication for the prescription of propoxyphene. fda.gove-lactancia.orgfda.govnih.govfda.gov Numerous cases of both intentional and accidental overdoses have been reported in patients with such histories. fda.gove-lactancia.orgdrugs.comfda.govnih.govfda.gov The drug's central nervous system depressant effects can exacerbate feelings of depression and may lower the threshold for self-harm. rehabspot.com

Studies have shown a high proportion of suicides in fatalities associated with propoxyphene. nih.govastm.orgastm.org In a study of 1,859 cases where propoxyphene was detected postmortem, 44.1% of all cases and 54.0% of drug-caused deaths were suicides. nih.govastm.orgastm.org Another 10-year assessment of 81 fatal propoxyphene overdoses found that suicide accounted for 76.5% of cases. nih.gov The risk of a fatal outcome is significantly increased when propoxyphene is combined with other central nervous system depressants, such as alcohol, sedatives, tranquilizers, muscle relaxants, or antidepressants. fda.gove-lactancia.orgfda.govnih.govfda.gov

The characteristics of individuals involved in fatal propoxyphene-related incidents often include a tendency toward hypochondria, chronic minor illnesses, and significant psychiatric problems. nih.govastm.orgastm.org This underscores the importance of a thorough psychiatric evaluation before considering propoxyphene as a treatment option. The presence of psychiatric comorbidities not only increases the risk of intentional overdose but also the likelihood of accidental overdose due to complex medication regimens and potential for drug interactions.

Pharmacovigilance and Post-Market Surveillance Data Analysis

Analysis of Adverse Event Reporting Systems

Post-market surveillance of this compound has heavily relied on the analysis of data from adverse event reporting systems (AERS). The FDA's Adverse Event Reporting System (FAERS) is a primary repository for such information, containing reports of adverse drug events and medication errors submitted through programs like MedWatch. nih.govfda.gov

Analysis of the FAERS database has revealed significant safety concerns associated with propoxyphene. One study analyzing the database for various opioids found that propoxyphene had a notable proportion of deaths relative to the number of reports. nih.gov Specifically, 23.7% of the adverse event reports for propoxyphene were associated with death. nih.gov Another analysis of AERS data from its marketing approval until early 2005 identified 91 deaths in the U.S. linked to a common formulation of propoxyphene. pallimed.org The majority of these cases involved individuals with a history of drug dependency, co-ingestion of multiple medications, or suicide attempts. pallimed.org